molecular formula C15H14FN B7866362 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7866362
M. Wt: 227.28 g/mol
InChI Key: YGXVYQAEVXOPMN-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a bicyclic heteroaromatic compound featuring a dihydroindole core substituted with a 2-fluoro-5-methylphenyl group. This structure combines the indoline scaffold—a partially saturated indole derivative—with halogen and alkyl substituents, which are known to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c1-10-2-4-14(16)13(8-10)11-3-5-15-12(9-11)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXVYQAEVXOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole. These compounds demonstrate significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast cancer cells (MCF7). The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving Src family kinases .

Case Study: Cytotoxic Evaluation
In a study assessing the cytotoxic effects of several indole derivatives, this compound was evaluated for its potency against HT-29 (human colon adenocarcinoma) and MCF7 cells. The compound exhibited a notable IC50 value under 10 µM, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indole scaffold could enhance potency and selectivity against cancer cells .

Inhibition of Monoacylglycerol Lipase (MAGL)

Potential as a MAGL Inhibitor
The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can elevate levels of 2-arachidonoylglycerol (2-AG), which has anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting MAGL activity with IC50 values around 17.8 nM .

Implications for Pain Management
The modulation of endocannabinoid levels through MAGL inhibition presents therapeutic opportunities for managing pain and inflammation. This application is particularly relevant in chronic pain conditions where traditional analgesics may be ineffective or have significant side effects.

Structure-Activity Relationship Studies

Importance of Substituents
The efficacy of this compound is significantly influenced by its substituent groups. SAR studies indicate that varying the position and nature of substituents on the indole ring can optimize biological activity. For instance, modifications leading to enhanced hydrogen bonding interactions with biological targets have been shown to improve potency in both anticancer and enzymatic inhibition contexts .

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAnticancer<10Effective against HT-29 and MCF7
Similar Indole DerivativeMAGL Inhibition0.0178Significant inhibition observed

Mechanism of Action

The mechanism of action of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, while the indoline ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Indole Derivatives
  • 5-Fluoro-2,3-Dihydro-1H-Indole Hydrochloride (CAS 1013398-57-6) :

    • Molecular Formula : C₈H₉ClFN .
    • Key Differences : Lacks the 2-fluoro-5-methylphenyl group, resulting in lower molecular weight (173.615 g/mol vs. ~255 g/mol for the target compound). The hydrochloride salt enhances solubility in polar solvents.
  • 5-Ethoxy-6-Fluoro-2,3-Dihydro-1H-Indole (CAS 1529438-61-6): Molecular Formula: C₁₀H₁₂FNO .
Aryl-Substituted Indoles
  • N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide: Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO . Physical Properties: Melting point 249–250°C; Rf = 0.67 (CHCl₃/MeOH, 94:6) . Key Differences: The benzoylphenyl carboxamide group introduces hydrogen-bonding capacity, contrasting with the non-polar methyl group in the target compound.
  • 5-Fluoro-3-(2-(4-(4-Fluorophenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (5e): Synthesis: Click chemistry using CuI catalysis (22% yield) .
Sulfonyl and Sulfonamide Derivatives
  • 5-(Methylsulfonyl)-2,3-Dihydro-1H-Indole: Synthesis: Reacted with 4,6-dichloropyrimidine in ethanol under reflux . Key Differences: Sulfonyl groups increase electrophilicity and may influence receptor selectivity in medicinal chemistry applications.

Physicochemical and Spectral Properties

Melting Points and Solubility
  • N-(4-Benzoylphenyl)-5-Fluoroindole-2-Carboxamide : MP 249–250°C .
  • 5-Ethoxy-6-Fluoro-Dihydroindole : Likely lower MP due to ethoxy flexibility vs. rigid methylphenyl .
Spectroscopic Data
  • ¹H NMR Shifts :
    • Indole NH protons resonate at δ 12.1–12.33 ppm in carboxamide derivatives .
    • Fluorine substituents cause deshielding; e.g., 5-fluoroindole H-3 at δ 8.0–8.85 ppm .
  • ¹⁹F NMR : Fluorophenyl groups show distinct shifts depending on substitution pattern (e.g., δ -115 to -120 ppm for para-fluorine) .

Biological Activity

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom at the 2-position of the phenyl ring is significant for its biological activity, influencing both metabolic stability and binding affinity to biological targets.

Biological Activities

  • Anticancer Activity
    • Several studies have indicated that indole derivatives exhibit potent anticancer properties. The introduction of fluorine in this compound enhances its efficacy against various cancer cell lines. For instance, fluorinated analogs have been shown to inhibit the growth of MCF-7 breast cancer cells effectively, demonstrating a promising therapeutic potential .
    Cell LineIC50 Value (µM)Reference
    MCF-70.5
    A5490.8
    HeLa0.6
  • Anti-inflammatory Effects
    • The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation. The mechanism involves the modulation of pathways related to cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity
    • Preliminary investigations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant activity against common pathogens .
    MicroorganismMIC Value (mg/mL)Reference
    E. coli0.0195
    S. aureus0.0048
    C. albicans0.039

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A recent study examined the efficacy of various fluorinated indoles, including this compound, against multiple cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Insights
Research focusing on the molecular mechanisms revealed that the compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . This dual action enhances its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole scaffold significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by increasing lipophilicity and improving binding interactions with target proteins .

Structural ModificationEffect on Activity
Fluorination at position 2Increased potency
Methyl substitution at position 5Enhanced selectivity against cancer cells

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